molecular formula C7H12N2O3 B1429160 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole CAS No. 1202769-26-3

5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1429160
CAS No.: 1202769-26-3
M. Wt: 172.18 g/mol
InChI Key: YXDZEZWXPOWPPU-UHFFFAOYSA-N
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Description

5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the dimethoxyethyl group and the oxadiazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with 1,1-dimethoxyethane in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Oxidized oxadiazole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The oxadiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The dimethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

  • 5-(1,1-Dimethoxyethyl)-1H-pyrazole
  • 2-acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole
  • (1,1-Dimethoxyethyl)benzene

Comparison:

  • 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole vs. 5-(1,1-Dimethoxyethyl)-1H-pyrazole : Both compounds contain the dimethoxyethyl group, but the oxadiazole ring in the former imparts different chemical properties compared to the pyrazole ring in the latter.
  • This compound vs. 2-acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole : The oxadiazole ring in the former differs significantly from the thiazole ring in the latter, leading to distinct biological activities and applications.
  • This compound vs. (1,1-Dimethoxyethyl)benzene : The presence of the oxadiazole ring in the former provides unique reactivity and potential biological activities not found in the simpler benzene derivative.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(1,1-dimethoxyethyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-5-8-6(12-9-5)7(2,10-3)11-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDZEZWXPOWPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole

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